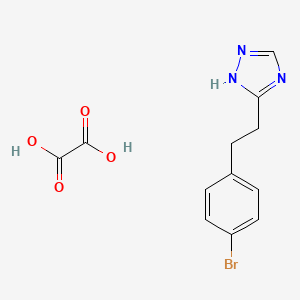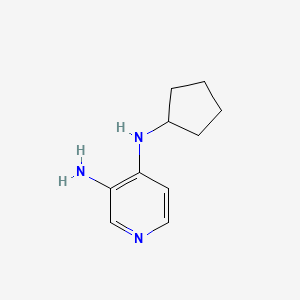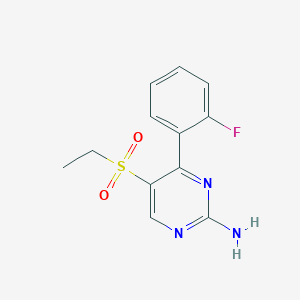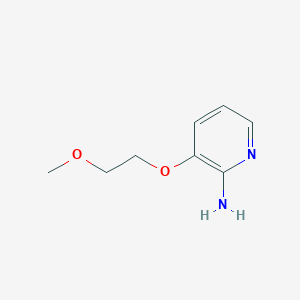
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H6BrClF3NO2 It is a derivative of nicotinic acid and contains bromine, chlorine, and trifluoromethyl groups, making it a highly functionalized molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted nicotinates, while coupling reactions can produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other specialty chemicals
Wirkmechanismus
The mechanism of action of Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes and receptors. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-chloro-5-(trifluoromethyl)nicotinate: Similar in structure but lacks the bromine atom.
Methyl 2-bromo-6-(trifluoromethyl)nicotinate: Similar but has a methyl ester group instead of an ethyl ester.
Ethyl nicotinate: A simpler compound without the halogen and trifluoromethyl groups.
Uniqueness
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H6BrClF3NO2 |
|---|---|
Molekulargewicht |
332.50 g/mol |
IUPAC-Name |
ethyl 5-bromo-6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6BrClF3NO2/c1-2-17-8(16)4-3-5(10)7(11)15-6(4)9(12,13)14/h3H,2H2,1H3 |
InChI-Schlüssel |
XXZGFCAQAPNRIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(N=C1C(F)(F)F)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methoxybenzo[d]isoxazole](/img/structure/B11775298.png)
![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11775300.png)


![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1'-biphenyl]-2-yl)acetamide](/img/structure/B11775316.png)

![8-(2-Fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methyl-3-((methyl(2-(pyridin-2-yl)ethyl)amino)methyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B11775339.png)



![4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one](/img/structure/B11775376.png)
